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Compound of Interest

Compound Name: Lanraplenib monosuccinate

Cat. No.: B3028267 Get Quote

Lanraplenib (formerly GS-9876) is an orally administered, selective small molecule inhibitor of

Spleen Tyrosine Kinase (SYK). SYK is a critical mediator in the signaling pathways of various

immune cells, including B cells and myeloid cells, making it a compelling therapeutic target for

a range of autoimmune and inflammatory diseases.[1][2] This guide provides a comparative

analysis of the clinical trial outcomes for lanraplenib in several autoimmune diseases,

contextualized with data from an alternative SYK inhibitor, fostamatinib, and relevant standard-

of-care therapies.

Mechanism of Action: The SYK Signaling Pathway
SYK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction

downstream of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FcR).[1]

Upon receptor engagement by an antigen or immune complex, SYK is recruited and activated,

initiating a cascade of downstream signaling events. These pathways, including those involving

PLCγ, PI3K/Akt, and MAP kinases, ultimately lead to immune cell activation, proliferation, and

the production of inflammatory mediators.[1] By inhibiting SYK, lanraplenib aims to block these

processes, thereby ameliorating the autoimmune response.
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Caption: Simplified SYK signaling pathway and the inhibitory action of lanraplenib.

Clinical Trial Data Comparison
The following sections present quantitative data from Phase II and III clinical trials involving

lanraplenib and comparator agents across different autoimmune diseases. The comparisons

are based on separate trials and do not represent head-to-head studies.

Rheumatoid Arthritis (RA)
While lanraplenib has been developed for inflammatory diseases, extensive clinical trial data in

RA is more readily available for the comparator SYK inhibitor, fostamatinib. The OSKIRA
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program evaluated fostamatinib in patients with an inadequate response to methotrexate

(MTX) or TNF-α antagonists.

Table 1: Fostamatinib Efficacy in RA (OSKIRA-1 Trial)[3]

Endpoint (at 24
weeks)

Fostamatinib
(100mg BID) + MTX
(n=~307)

Fostamatinib
(100mg BID ->
150mg QD) + MTX
(n=~308)

Placebo + MTX
(n=~308)

ACR20 Response

Rate
49% (p<0.001) 44% (p=0.006) 34%

Change in mTSS
Not Statistically

Significant

Not Statistically

Significant
-

Common Adverse

Events

Hypertension,

Diarrhea, Nausea,

Headache

Hypertension,

Diarrhea, Nausea,

Headache

-

ACR20: American College of Rheumatology 20% improvement criteria. mTSS: modified Total

Sharp Score, a measure of joint damage.

Cutaneous Lupus Erythematosus (CLE)
A Phase II study (NCT03134222) evaluated the efficacy and safety of lanraplenib in adult

females with moderately-to-severely active CLE.

Table 2: Lanraplenib Efficacy in CLE (12-Week Data)[3][4]
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Endpoint (at 12
weeks)

Lanraplenib 30mg
QD (n=19)

Placebo (n=9)
Context: Standard
of Care

Mean Change in

CLASI-A Score
-4.5 -5.5

Varies; Antimalarials

and other agents aim

to reduce CLASI

scores.[5][6]

≥5-point CLASI-A

Improvement
56.3% 50.0%

Not directly

comparable.

≥50% CLASI-A

Improvement
31.3% 37.5%

Not directly

comparable.

Serious Adverse

Events
2 0 -

CLASI-A: Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity score.

The primary endpoint of mean change in CLASI-A score was not met.[3][4]

Lupus Membranous Nephropathy (LMN)
A small Phase II trial (NCT03285711) assessed lanraplenib in patients with LMN, a form of

lupus nephritis. The primary endpoint was the percent change in 24-hour urine protein from

baseline to week 16.[7][8]

Table 3: Lanraplenib Efficacy in LMN (16-Week Data)[8]
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Endpoint (at 16 weeks)
Lanraplenib 30mg QD
(n=4)

Context: Mycophenolate
Mofetil (MMF)

Median Reduction in 24-hour

Urine Protein
No reduction observed

Significant reductions typically

seen. One study showed a

median change from 2.26 g to

0.66 g.[9] Another estimated

77% of patients reach ≤0.50 g

within 260 days.[10][11]

Study Discontinuation

High dropout rate (3 of 4

patients did not complete 16

weeks)

Varies by study.

Due to the very small sample size and high dropout rate, limited conclusions can be drawn

about lanraplenib's efficacy in LMN.[8]

Sjögren's Syndrome (SS)
A Phase II study (NCT03100942) investigated lanraplenib in patients with active primary or

secondary Sjögren's Syndrome.

Table 4: Lanraplenib Efficacy in Sjögren's Syndrome (12-Week Data)[2][12]

Endpoint (at 12
weeks)

Lanraplenib 30mg
QD (n=37)

Placebo (n=36)
Context: Standard
of Care

Composite Primary

Endpoint Achievement

42.3% (p=0.16 vs

placebo)
26.7%

First-line therapy is

often

hydroxychloroquine

for inflammatory

musculoskeletal pain.

[13]

Mean Change in

ESSDAI Score
-1.0 -1.0

Not directly

comparable.

Mean Change in

ESSPRI Score
-1.0 -1.0

Not directly

comparable.
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ESSDAI: EULAR Sjögren's Syndrome Disease Activity Index. ESSPRI: EULAR Sjögren's

Syndrome Patient Reported Index. The primary endpoint was not met.[2][12]

Experimental Protocols & Workflows
Detailed methodologies are crucial for interpreting clinical trial data. Below are summaries of

the protocols for the key trials cited.

Protocol Summary: Lanraplenib in CLE (NCT03134222)
Study Design: A Phase II, randomized, double-blind, placebo-controlled, exploratory study.[4]

Participants: Female patients aged 18-75 with a diagnosis of CLE and a CLASI activity score

≥ 10, who had an inadequate response or intolerance to at least one standard therapy.[4][14]

Intervention: Patients were randomized to receive lanraplenib (30 mg), filgotinib (200 mg,

another investigational drug), or placebo, administered orally once daily for 12 weeks.[4]

Primary Endpoint: Change from baseline in the CLASI-A score at week 12.[4]

Assessments: CLASI-A scores were assessed at screening, baseline, and at weeks 2, 4, 8,

and 12.[15]

Protocol Summary: Fostamatinib in RA (OSKIRA-1,
NCT01197521)

Study Design: A Phase III, multi-center, randomized, double-blind, placebo-controlled,

parallel-group study.[16]

Participants: Patients aged ≥18 with active RA who had an inadequate response to ongoing

methotrexate (MTX) therapy.[3]

Intervention: Patients were randomized to one of two fostamatinib dosing regimens (100 mg

twice daily, or 100 mg twice daily for 4 weeks followed by 150 mg once daily) or placebo, in

combination with their background MTX. The treatment period was 24 weeks.[3][16]

Primary Endpoints: Proportion of patients achieving an ACR20 response at Week 24, and

the change from baseline in the modified Total Sharp Score (mTSS) at Week 24.[3][16]
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General Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical

trial, representative of the studies discussed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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